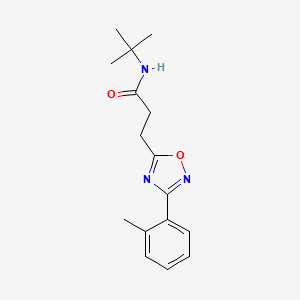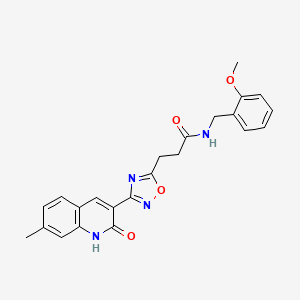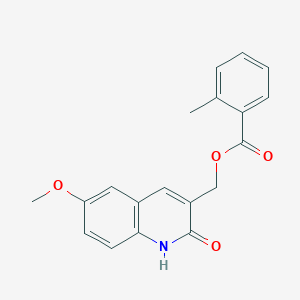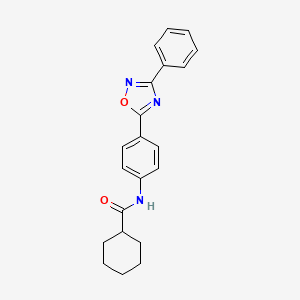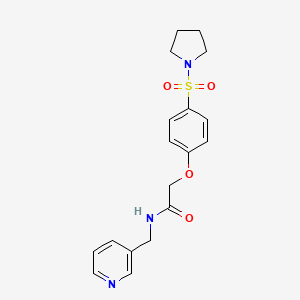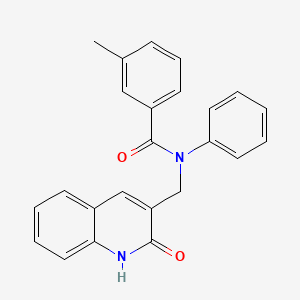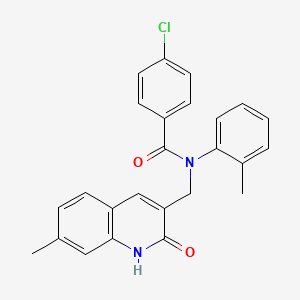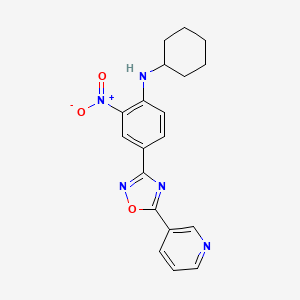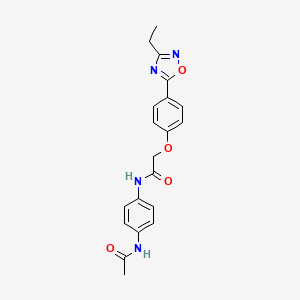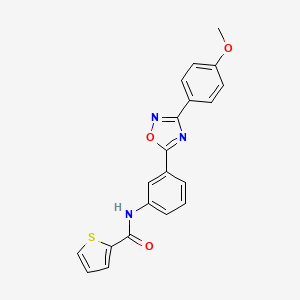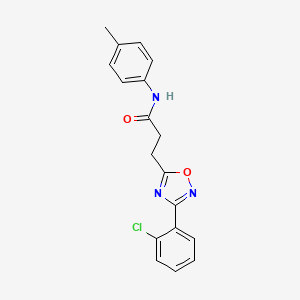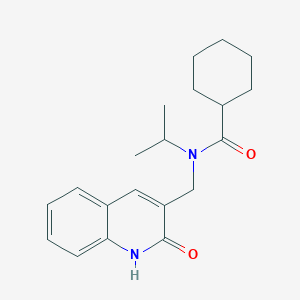
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. CQ-10 is a derivative of chloroquine, a well-known antimalarial drug. However, CQ-10 has been found to have a wider range of applications beyond its antimalarial properties. In
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by interfering with the glycosylation of viral proteins. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular components. This compound has also been found to inhibit the activity of heme polymerase, which is involved in the synthesis of heme. In addition, this compound has been shown to inhibit the activity of phospholipase A2, which is involved in the production of pro-inflammatory mediators.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, this compound has been shown to have limited stability in solution, which can make it difficult to store.
将来の方向性
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide. One direction is to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, there is a need to develop more stable and soluble forms of this compound for use in lab experiments and potential clinical applications.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-hydroxy-3-aminopyridine with 3-chloropropionyl chloride to form 2-(3-chloropropionylamino)quinoline-3-ol. The second step involves the reaction of the product from step one with isopropylcyclohexanecarboxylic acid to form this compound. The final step involves the purification of the product by recrystallization.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields. It has been found to have antiviral, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)22(20(24)15-8-4-3-5-9-15)13-17-12-16-10-6-7-11-18(16)21-19(17)23/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZESBNJWINIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
